molecular formula C12H16N2O2 B14730289 Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate CAS No. 6331-31-3

Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate

Katalognummer: B14730289
CAS-Nummer: 6331-31-3
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: RALISPYEVZDUGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate is an organic compound with the molecular formula C12H16N2O2. It is known for its unique structure, which includes a cyclopentene ring, an amino group, and a cyano group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate typically involves the reaction of cyclopentene derivatives with amino and cyano groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its interactions with biological targets make it a valuable compound for scientific research .

Eigenschaften

CAS-Nummer

6331-31-3

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

butyl 2-(3-aminocyclopent-2-en-1-ylidene)-2-cyanoacetate

InChI

InChI=1S/C12H16N2O2/c1-2-3-6-16-12(15)11(8-13)9-4-5-10(14)7-9/h7H,2-6,14H2,1H3

InChI-Schlüssel

RALISPYEVZDUGA-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C(=C1CCC(=C1)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.